2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-fluorobenzoate
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Overview
Description
2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-fluorobenzoate is a complex organic compound that features an indole moiety, a benzofuran structure, and a fluorobenzoate group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-fluorobenzoate typically involves multiple steps, starting with the preparation of the indole and benzofuran intermediates. The key steps include:
Formation of the Indole Intermediate: The indole intermediate can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Benzofuran Intermediate: The benzofuran intermediate can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Coupling Reaction: The final step involves the coupling of the indole and benzofuran intermediates with 2-fluorobenzoic acid under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-fluorobenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-fluorobenzoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The benzofuran structure may contribute to the compound’s ability to interact with biological membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Benzofuran Derivatives: Compounds such as psoralen and angelicin contain the benzofuran structure and are known for their photobiological properties.
Uniqueness
2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-fluorobenzoate is unique due to the combination of the indole, benzofuran, and fluorobenzoate groups, which may result in distinct biological activities and chemical properties .
Properties
Molecular Formula |
C26H18FNO4 |
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Molecular Weight |
427.4 g/mol |
IUPAC Name |
[(2E)-2-[(1-ethylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-fluorobenzoate |
InChI |
InChI=1S/C26H18FNO4/c1-2-28-15-16(18-7-4-6-10-22(18)28)13-24-25(29)20-12-11-17(14-23(20)32-24)31-26(30)19-8-3-5-9-21(19)27/h3-15H,2H2,1H3/b24-13+ |
InChI Key |
UREXVPYNLFKIIK-ZMOGYAJESA-N |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5F |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5F |
Origin of Product |
United States |
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